(6-fluoro-1H-indazol-4-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-Fluoro-1H-indazol-4-yl)boronic acid is a boronic acid derivative featuring a fluorinated indazole ring. This compound is of significant interest in the field of medicinal chemistry due to its potential applications in drug discovery and development. The presence of the boronic acid group allows for versatile chemical reactivity, making it a valuable building block in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (6-fluoro-1H-indazol-4-yl)boronic acid typically involves the introduction of a boronic acid group onto a pre-formed indazole ring. One common method includes the use of palladium-catalyzed borylation reactions. For instance, the reaction of 6-fluoro-1H-indazole with bis(pinacolato)diboron in the presence of a palladium catalyst and a base can yield the desired boronic acid derivative .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and catalyst concentration to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions: (6-Fluoro-1H-indazol-4-yl)boronic acid can undergo various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.
Substitution: The fluorine atom on the indazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, often used in borylation and coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium periodate for oxidation reactions.
Major Products:
Coupling Products: Formation of biaryl compounds in Suzuki-Miyaura coupling.
Oxidation Products: Alcohols or ketones from oxidation reactions.
Substitution Products: Various substituted indazole derivatives.
Scientific Research Applications
(6-Fluoro-1H-indazol-4-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (6-fluoro-1H-indazol-4-yl)boronic acid largely depends on its application. In medicinal chemistry, the boronic acid group can form reversible covalent bonds with active site residues of enzymes, thereby inhibiting their activity. This interaction is particularly useful in the design of protease inhibitors and other enzyme-targeting drugs .
Comparison with Similar Compounds
- (1H-indazol-6-yl)boronic acid
- 6-(trifluoromethyl)-1H-indazole
- 3-Methyl-1H-indazole-6-boronic Acid
Comparison: (6-Fluoro-1H-indazol-4-yl)boronic acid is unique due to the presence of both a fluorine atom and a boronic acid group. The fluorine atom can enhance the compound’s metabolic stability and binding affinity, while the boronic acid group provides versatile reactivity. Compared to other indazole derivatives, this compound offers a distinct combination of properties that can be exploited in various chemical and biological applications .
Properties
Molecular Formula |
C7H6BFN2O2 |
---|---|
Molecular Weight |
179.95 g/mol |
IUPAC Name |
(6-fluoro-1H-indazol-4-yl)boronic acid |
InChI |
InChI=1S/C7H6BFN2O2/c9-4-1-6(8(12)13)5-3-10-11-7(5)2-4/h1-3,12-13H,(H,10,11) |
InChI Key |
HEPNDEWFJBZZOV-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC2=C1C=NN2)F)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.